1,3,5-Triazine-2,4(1H,3H)-dione, 3-(dimethylamino)dihydro-6-phenyl-

medicinal chemistry protease inhibitor design structural biology

Researchers requiring defined serine protease inhibitors often face confounding positional isomer effects. This N3-dimethylamino dihydrotriazine-2,4-dione (CAS 61851-98-7) eliminates ambiguity, providing a documented dual uPA/trypsin inhibitory profile distinct from its C6-substituted regioisomer. - Documented dual uPA/trypsin inhibition for probing tumor invasion cascades. - Fragment-eligible scaffold (MW 234.25; logP 0.8) with 2 vectors for SAR exploration. - Supplied with ≥97% purity certification to ensure reproducible biochemical assay data.

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
CAS No. 61851-98-7
Cat. No. B13139948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4(1H,3H)-dione, 3-(dimethylamino)dihydro-6-phenyl-
CAS61851-98-7
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCN(C)N1C(=O)NC(NC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H14N4O2/c1-14(2)15-10(16)12-9(13-11(15)17)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,16)(H,13,17)
InChIKeyNVHBZRIXBMDSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Distinction of 3-(Dimethylamino)-6-phenyl-1,3,5-triazinane-2,4-dione


1,3,5-Triazine-2,4(1H,3H)-dione, 3-(dimethylamino)dihydro-6-phenyl- (CAS 61851-98-7) is a dihydro-1,3,5-triazine-2,4-dione derivative in which a dimethylamino group is substituted at the N3 ring position and a phenyl group is attached at the C6 position [1]. It belongs to the broader class of triazinane-2,4-diones but is distinguishable by its specific N3-amino substitution pattern, which confers distinct hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors) and a computed logP of 0.8 [1]. The compound has been identified in commercial supplier databases as a synthetic diamidine derivative with reported dual inhibitory activity against urokinase-type plasminogen activator (uPA) and trypsin . Its molecular formula is C₁₁H₁₄N₄O₂, with a molecular weight of 234.25 g/mol [1].

Serine protease dual‑inhibition probe (uPA/trypsin)
Structurally defined N3‑dimethylamino scaffold
Predicted aqueous solubility profile for biochemical assays
Low conformational flexibility for fragment‑based screening

Generic Substitution Failure Risk in Triazinane-2,4-diones


Among dihydrotriazine-2,4-diones sharing the same molecular formula (C₁₁H₁₄N₄O₂), the position of the dimethylamino substituent fundamentally alters the compound's hydrogen-bond donor/acceptor topology and enzyme recognition profile. The regioisomer 6-[4-(dimethylamino)phenyl]-1,3,5-triazinane-2,4-dione (CAS 61851-93-2) places the dimethylamino group on the para-position of the phenyl ring at C6, whereas the target compound (CAS 61851-98-7) places it directly on the N3 position of the triazine ring . This positional shift changes the compound from an aniline-type amine to a hydrazine-type N-amino substituent, which alters both the pKa of the nitrogen center and its capacity to engage in bidentate hydrogen-bonding interactions within enzyme active sites. Given that the target compound is documented as a urokinase and trypsin dual inhibitor —a profile for which no published evidence exists for the 61851-93-2 regioisomer—substituting one for the other without confirmatory activity data would introduce an unquantified risk of loss of serine protease inhibitory function.

Target
N3‑dimethylamino (hydrazine‑type); reported uPA/trypsin inhibitor
Regioisomer CAS 61851‑93‑2
C6‑(4‑dimethylaminophenyl) (aniline‑type); no published serine protease activity
Positional isomerism alters hydrogen‑bond topology and enzyme‑recognition capacity; functional interchange cannot be assumed without confirmatory data.

Quantitative Comparison of Triazinane-2,4-dione Analogs


Hydrogen-Bond Topology and N3-Dimethylamino Substitution

The target compound (CAS 61851-98-7) bears a dimethylamino group covalently bonded to the N3 ring nitrogen, producing an N-amino-hydrazine-type motif. Its regioisomer 6-[4-(dimethylamino)phenyl]-1,3,5-triazinane-2,4-dione (CAS 61851-93-2) instead carries the dimethylamino group at the para-position of the C6-phenyl substituent . Although both share the same molecular formula (C₁₁H₁₄N₄O₂) and molecular weight (234.25 g/mol), the N3-substituted compound is predicted to have a lower basicity at the dimethylamino nitrogen due to the electron-withdrawing effect of the adjacent urea-type carbonyl, whereas the aniline-type amine in the regioisomer is conjugated with the aromatic ring and is expected to be less basic. This difference has direct consequences for the protonation state at physiological pH (7.4) and hence for electrostatic complementarity within serine protease S1 pockets.

H‑Bond Topology
Cross‑study comparable
N3‑dimethylamino (hydrazine) vs. C6‑aryl‑amino (aniline) substitution; predicted pKa shift due to carbonyl proximity.
H‑bond donor/acceptor geometry may not transfer between regioisomers.
No experimental pKa; spatial orientation inferred from computation.
medicinal chemistry protease inhibitor design structural biology

Serine Protease Inhibition vs. DHFR-Targeted Analogs

Commercial supplier documentation explicitly catalogs CAS 61851-98-7 as 'a synthetic diamidine derivative that acts as a urokinase inhibitor as well as trypsin inhibitor' . By contrast, the structurally related 6-phenyl-1,3,5-triazine-2,4-diamine (benzoguanamine, CAS 91-76-9) and its 1,2-dihydro-s-triazine analogs have been studied primarily as dihydrofolate reductase (DHFR) inhibitors, with structure-activity relationships centered on antifolate activity rather than serine protease inhibition [1]. Quantitative Ki or IC₅₀ values for the target compound against uPA or trypsin are not publicly available through peer-reviewed literature, precluding a direct numerical potency comparison. However, the documented dual-inhibition profile qualitatively differentiates it from benzoguanamine-class compounds, which lack any published uPA or trypsin inhibitory activity.

Enzyme Target Class
Class‑level inference
Documented uPA/trypsin dual inhibitor vs. DHFR‑targeted benzoguanamine analogs; no quantitative potency data available.
Supports serine protease assay context; benzoguanamine class cannot substitute.
Supplier documentation; peer‑reviewed Ki/IC₅₀ not publicly reported.
enzyme inhibition urokinase trypsin serine protease

Drug-Likeness and Solubility vs. Hexazinone-Type Triazines

The target compound has a computed XLogP3 value of 0.8 [1], indicating a balanced hydrophilic-lipophilic profile within the optimal range (logP 0–3) for aqueous solubility and membrane permeability. This contrasts with the herbicide hexazinone (3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione, CAS 51235-04-2), a triazine-2,4-dione sharing the 6-dimethylamino motif, which has a computed logP of approximately 1.8 [2]—more than one log unit higher. While hexazinone is a commercially significant triazine-2,4-dione, its higher lipophilicity and N1-methyl/N3-cyclohexyl substitution pattern make it less suitable as a soluble probe for aqueous biochemical assays. No experimental aqueous solubility data are available for the target compound.

Lipophilicity
Cross‑study comparable
ΔlogP ≈ −1.0 (target XLogP3 0.8 vs. hexazinone ~1.8)
Predicted higher aqueous solubility; may reduce DMSO co‑solvent need in assays.
Computed values; experimental solubility not determined.
ADME drug-likeness solubility physicochemical properties

Conformational Flexibility vs. Triphenyl Triazine Analogs

The target compound has exactly 2 rotatable bonds (the N3–N(CH₃)₂ bond and the C6–phenyl bond) [1], resulting in limited conformational flexibility. By comparison, 1,3,5-triphenyl-substituted dihydrotriazine-2,4-diones bearing a dimethylamino group (e.g., CAS 17350-48-0, 6-(dimethylamino)dihydro-1,3,5-triphenyl-1,3,5-triazine-2,4(1H,3H)-dione) contain three phenyl rotors plus the dimethylamino group, yielding 5 or more rotatable bonds . Lower rotatable bond count is associated with higher ligand efficiency and reduced entropic penalty upon protein binding, a principle well-established in fragment-based drug design.

Conformational Rigidity
Cross‑study comparable
≥3 fewer rotatable bonds (target 2 vs. triphenyl analog ≥5)
Lower entropic penalty may improve fragment‑based hit rates.
Computed from structure; no experimental flexibility data.
conformational analysis molecular flexibility ligand efficiency

Crystal Structure Availability for Triazine Derivatives

A triazine derivative structurally related to the target compound has been crystallized and its structure deposited in the Cambridge Structural Database, with publication in Acta Crystallographica in 1993 [1]. Additionally, a crystal structure of a dihydrotriazine derivative was determined at 120 K, crystallizing in the triclinic space group with four independent molecules in the asymmetric unit [2]. While the exact compound CAS 61851-98-7 has not been independently crystallized to our knowledge, the availability of closely related crystal structures enables molecular replacement phasing and provides experimentally validated bond lengths, angles, and torsional parameters for computational modeling. By contrast, the regioisomer CAS 61851-93-2 lacks any reported crystal structure in the CCDC.

Crystal Structure Context
Supporting evidence
Related triazine‑dione structures available in CCDC; no direct structure for target compound.
Enables molecular replacement for co‑crystallography; geometry validation for docking.
Closest analog structures from 1993 and 2024.
X-ray crystallography structural biology Cambridge Structural Database

Research and Procurement Applications


Urokinase-Plasminogen Activation Probe Development

This compound is explicitly documented as a urokinase (uPA) inhibitor and is therefore suitable as a starting scaffold for developing tool compounds targeting the uPA/plasminogen proteolytic cascade implicated in tumor invasion and metastasis. Its N3-dimethylamino substitution and phenyl group at C6 provide two vectors for structure-activity relationship (SAR) exploration: modification of the N3 substituent to tune potency and replacement of the C6-phenyl with substituted aryl groups to probe the S1 pocket. The computed logP of 0.8 [1] supports aqueous solubility, which is advantageous for biochemical assay conditions. Researchers procuring this compound should verify its uPA inhibitory activity in their specific assay system before committing to large-scale analog synthesis, given the absence of published peer-reviewed quantitative potency data.

Fragment-Based Screening for Trypsin-Like Proteases

With only 2 rotatable bonds and a molecular weight of 234.25 g/mol , this compound meets the physicochemical criteria for a fragment library member (MW < 250, rotatable bonds ≤ 3). Its documented trypsin inhibitory activity [1] makes it a candidate fragment for screening against trypsin-like serine proteases including thrombin, factor Xa, matriptase, and prostasin. The limited conformational flexibility predicted by the low rotatable bond count suggests a favorable entropic binding profile when used as a fragment hit. Procurement for fragment screening should include purity certification (97% minimum, as cataloged ) and identity confirmation by ¹H NMR or LC-MS.

Structural Biology of Triazine-2,4-dione Complexes

The existence of closely related triazine derivative crystal structures deposited in the Cambridge Structural Database provides a crystallographic foundation for interpreting diffraction data from enzyme-inhibitor co-crystals. Researchers pursuing X-ray crystallography of uPA or trypsin in complex with this compound can use existing triazine geometries as molecular replacement search models. The triclinic crystal system reported for a related dihydrotriazine at 120 K [1] further supports the feasibility of obtaining high-resolution structures of this compound class. Procurement for crystallography should specify off-white solid form and request DMSO-solubilized aliquots to confirm solubility prior to co-crystallization setup.

Regioisomer-Selective Pharmacophore Analysis

The existence of a closely related regioisomer (CAS 61851-93-2) differing only in the attachment point of the dimethylamino group creates a unique opportunity for a matched-pair analysis. By procuring both CAS 61851-98-7 (N3-dimethylamino) and CAS 61851-93-2 (C6-(4-dimethylaminophenyl)) and testing them side-by-side in the same serine protease panel, researchers can directly attribute any differential activity to the positional substitution effect. Such a controlled experiment would answer the key pharmacological question of whether the N-amino-hydrazine motif (61851-98-7) is indeed the critical pharmacophore for uPA/trypsin inhibition. Procurement of both compounds from the same supplier with identical purity specifications (97%) is recommended to minimize inter-lot variability.

Application
Selection Property
Validation Focus
uPA/plasminogen pathway research
N3‑dimethylamino pharmacophore; predicted aqueous‑compatible logP
uPA inhibitory activity verification in target assay
Fragment‑based serine protease screening
Low rotatable bond count; MW 234 g/mol
Purity certification and identity (¹H NMR/LC‑MS)
Triazine‑2,4‑dione co‑crystal structural studies
Available related crystal structures for molecular replacement
Crystallization condition screening; solubility in DMSO/buffer
Regioisomer matched‑pair analysis
Positional dimethylamino substitution (N3 vs. C6‑aryl)
Differential serine protease panel activity; identical purity (97%) procurement
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